(E)-4-(Cinnamyloxy)benzaldehyde
Overview
Description
(E)-4-(Cinnamyloxy)benzaldehyde is an organic compound that belongs to the class of cinnamyl ethers It features a cinnamyloxy group attached to a benzaldehyde moiety
Mechanism of Action
Target of Action
It is known that benzaldehyde, a related compound, interacts with various enzymes and catalysts
Mode of Action
Benzaldehyde, a structurally similar compound, is known to undergo reactions such as acetalization and Claisen–Schmidt condensation . These reactions involve interactions with catalysts and result in the formation of new compounds. It’s plausible that (E)-4-(Cinnamyloxy)benzaldehyde may exhibit similar reactivity, but further studies are required to confirm this.
Biochemical Pathways
Benzaldehyde and its derivatives are known to participate in various chemical reactions and pathways . These include the acetalization of benzaldehyde and the Claisen–Schmidt condensation . The downstream effects of these pathways can vary widely, depending on the specific reactions and the context in which they occur.
Pharmacokinetics
General principles of pharmacokinetics suggest that these properties would be influenced by factors such as the compound’s chemical structure, its interactions with biological molecules, and the characteristics of the biological system in which it is present .
Result of Action
Based on the known reactions of benzaldehyde, it can be speculated that this compound might influence cellular processes through its interactions with various enzymes and catalysts .
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. For instance, factors such as pH, temperature, salinity, and the presence of other chemical species can impact the behavior of chemical compounds in biological systems . Additionally, the presence of certain enzymes or catalysts can influence the reactions that this compound undergoes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-(Cinnamyloxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with cinnamyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and more efficient reaction conditions might be employed to enhance the production process.
Chemical Reactions Analysis
Types of Reactions: (E)-4-(Cinnamyloxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The cinnamyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Conditions may vary depending on the specific substitution reaction, but bases or acids are often involved.
Major Products:
Oxidation: 4-(Cinnamyloxy)benzoic acid.
Reduction: 4-(Cinnamyloxy)benzyl alcohol.
Substitution: Products will vary based on the substituent introduced.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
4-Hydroxybenzaldehyde: Lacks the cinnamyloxy group, making it less versatile in certain synthetic applications.
Cinnamyl Alcohol: Contains a hydroxyl group instead of an aldehyde group, leading to different reactivity.
Cinnamaldehyde: Lacks the benzaldehyde moiety, resulting in different chemical properties.
Properties
IUPAC Name |
4-[(E)-3-phenylprop-2-enoxy]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c17-13-15-8-10-16(11-9-15)18-12-4-7-14-5-2-1-3-6-14/h1-11,13H,12H2/b7-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXWGYPOOZFWAD-QPJJXVBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/COC2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589465 | |
Record name | 4-{[(2E)-3-Phenylprop-2-en-1-yl]oxy}benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79844-40-9 | |
Record name | Benzaldehyde, 4-[(3-phenyl-2-propenyl)oxy]-, (E)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79844-40-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-{[(2E)-3-Phenylprop-2-en-1-yl]oxy}benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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